molecular formula C10H10O4 B8748088 [3-(Acetyloxy)phenyl]acetic acid CAS No. 88443-77-0

[3-(Acetyloxy)phenyl]acetic acid

Cat. No.: B8748088
CAS No.: 88443-77-0
M. Wt: 194.18 g/mol
InChI Key: BUTUODUHDBOYTP-UHFFFAOYSA-N
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Description

[3-(Acetyloxy)phenyl]acetic acid is a phenylacetic acid derivative characterized by an acetyloxy (-OAc) group at the meta position of the phenyl ring and a carboxylic acid (-COOH) group attached via a methylene bridge. This structure confers unique physicochemical properties, such as moderate polarity (logP ~1.8–2.2) and a molecular weight of 194.19 g/mol (calculated). It serves as a key intermediate in medicinal chemistry, particularly in synthesizing anti-inflammatory and anticancer agents. Its acetyloxy group enhances lipophilicity, facilitating membrane permeability, while the carboxylic acid moiety enables hydrogen bonding and ionic interactions with biological targets .

Properties

CAS No.

88443-77-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3-acetyloxyphenyl)acetic acid

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-4-2-3-8(5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

BUTUODUHDBOYTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Reference
This compound 194.19 1.9 4.2
NCX-4016 383.32 3.1 0.9
NCX-4040 383.32 3.0 1.1
2-(Acetyloxy)-5-iodobenzoic acid 306.06 2.8 0.5

Key Research Findings

  • Positional Isomerism : The para isomer (NCX-4040) exhibits 2.3-fold greater cytotoxicity than the meta isomer (NCX-4016) in ovarian cancer models, highlighting the critical role of substituent positioning .
  • Electron-Withdrawing Groups : Chloro and iodo substituents in benzoic acid derivatives reduce solubility but enhance target affinity via halogen bonding .
  • Triterpenoid vs. Phenylacetic Acid Scaffolds: Triterpenoid derivatives (e.g., 3-(Acetyloxy)-23-oxoolean-12-en-28-oic acid) show superior antiproliferative activity due to their rigid, multi-ring structures .

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